(4-Ethoxypyrazol-1-yl)-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxypyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-6-3-8-9(4-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINSXAXJFXQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Pyrazolyl Acetic Acids
Theoretical Frameworks for SAR and SKR Analysis in Pyrazole (B372694) Derivatives
Substituents on the pyrazole ring can dramatically alter its electronic distribution and, consequently, its interaction with biological targets. The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their position on the ring are all critical determinants of activity. nih.govnih.gov For instance, the introduction of electron-withdrawing groups can enhance the acidity of the remaining N-H proton in unsubstituted pyrazoles, a factor that can be critical for binding to certain enzymes. nih.gov
Tautomerism is another key theoretical consideration for asymmetrically substituted pyrazoles, where the proton on the nitrogen can reside on either of the two nitrogen atoms. The position of this tautomeric equilibrium can be influenced by the solvent environment and the nature of the substituents, which in turn can affect the molecule's recognition by a biological target. nih.gov
From a kinetic standpoint, the substituents on the pyrazole ring can influence the rate of reaction in its synthesis, which can be indicative of the electronic and steric accessibility of different parts of the molecule. For example, the cyclocondensation reaction to form the pyrazole ring is sensitive to the electronic nature of the substituents on the precursor molecules. nih.gov This understanding of reaction kinetics can provide insights into the inherent reactivity of the pyrazole scaffold, which can be a factor in its metabolic stability and interaction with biological systems.
Methodological Investigations of Substituent Effects on Molecular Recognition and Interactions
The systematic investigation of how different substituents on the pyrazole ring affect molecular recognition and interactions is a cornerstone of pyrazole-focused drug discovery. Various methodologies are employed to dissect these effects, ranging from in vitro binding assays and enzyme inhibition studies to computational modeling and crystallographic analysis.
A common strategy involves the synthesis of a series of analogues where a specific position on the pyrazole ring is systematically modified with a variety of functional groups. For example, in the development of cannabinoid receptor antagonists, studies have shown that a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a specific dichlorophenyl substituent at the N1-position are crucial for high-affinity binding. ktu.edu
Similarly, for inhibitors of the meprin α and β metalloproteases, the introduction of acidic substituents has been found to generally increase the inhibitory activity against meprin β, which has a preference for acidic substrates. mdpi.com In contrast, modifications at the N1 position with lipophilic moieties can lead to a decrease in activity against both isoforms. mdpi.com
The following table summarizes findings from various studies on the effect of substituents at different positions of the pyrazole ring on biological activity.
| Position | Substituent Type | Observed Effect on Activity | Example Target/Activity | Reference |
|---|---|---|---|---|
| N1 | Lipophilic (e.g., methyl, phenyl) | Decreased activity | Meprin α/β inhibition | mdpi.com |
| N1 | Dichlorophenyl | Essential for high affinity | Cannabinoid CB1 receptor antagonism | ktu.edu |
| C3 | Carboxamido | Essential for high affinity | Cannabinoid CB1 receptor antagonism | ktu.edu |
| C4 | Arylchalcogenyl (selanyl or sulfenyl) | Increased antinociceptive efficacy | Antinociception | nih.gov |
| C5 | Para-substituted phenyl | Essential for high affinity | Cannabinoid CB1 receptor antagonism | ktu.edu |
Principles of Rational Design for (4-Ethoxypyrazol-1-yl)-acetic Acid Analogues
The rational design of analogues of this compound is guided by the foundational principles of SAR and SKR established for the broader pyrazole class. The goal of such design efforts is typically to optimize potency, selectivity, and pharmacokinetic properties.
The presence of the acetic acid moiety at the N1 position is a key feature. Carboxylic acid groups are often introduced into drug candidates to serve as a handle for strong interactions with biological targets, such as forming salt bridges with positively charged amino acid residues (e.g., arginine or lysine) in a binding pocket. mdpi.com The length and flexibility of the linker between the pyrazole ring and the acidic group are critical parameters that can be tuned to achieve optimal binding.
The ethoxy group at the C4 position is another important determinant of the molecule's properties. The C4 position of the pyrazole ring is less sterically hindered and is a common site for substitution to modulate the electronic and lipophilic properties of the molecule without drastically altering its core binding mode. nih.gov An ethoxy group, being moderately lipophilic and having hydrogen bond accepting capabilities, can influence solubility, membrane permeability, and interactions with hydrophobic pockets in a target protein.
The design of analogues would therefore involve systematic modifications of these two key substituents. For instance, the length of the alkyl chain of the alkoxy group at C4 could be varied (e.g., methoxy, propoxy) to probe the size and nature of the corresponding binding pocket. Similarly, the acetic acid group at N1 could be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to explore different binding interactions and improve metabolic stability.
The following table illustrates how rational modifications to a pyrazole scaffold can impact inhibitory activity, using pyrazole-based inhibitors of meprin α and β as an example.
| Compound | Modification from Parent Compound | Effect on Meprin α Inhibition (Ki in nM) | Effect on Meprin β Inhibition (Ki in nM) | Reference |
|---|---|---|---|---|
| 3,5-diphenylpyrazole | Parent Compound | 14 | 110 | mdpi.com |
| N-methyl-3,5-diphenylpyrazole | Addition of N1-methyl group | 56 | 700 | mdpi.com |
| N-phenyl-3,5-diphenylpyrazole | Addition of N1-phenyl group | 85 | 410 | mdpi.com |
| 3,5-bis(4-carboxyphenyl)pyrazole | Addition of carboxylic acid to phenyl rings | 11 | 4 | mdpi.com |
Computational and Theoretical Chemistry Investigations of Pyrazolyl Acetic Acid Systems
Application of Molecular Modeling Techniques for Structural Elucidation and Conformational Analysis
Molecular modeling is fundamental to understanding the three-dimensional (3D) structure of pyrazolyl acetic acid derivatives, which is a critical determinant of their biological function. Techniques such as X-ray crystallography and computational methods are used in tandem to elucidate precise molecular geometries.
Research on related pyrazole (B372694) derivatives demonstrates the utility of these methods. For instance, the crystal structures of pyrazole-hydrazone derivatives have been determined by X-ray single-crystal diffraction, providing exact bond lengths and angles. nih.gov These experimental structures serve as benchmarks for computational models. Theoretical geometry optimizations, often performed using Density Functional Theory (DFT), can then be used to calculate the structural parameters of compounds for which crystal structures are unavailable. nih.gov Comparisons between X-ray data and calculated values for known compounds show good agreement, validating the accuracy of the theoretical methods. For example, in one study on a pyrazole-hydrazone derivative, the calculated bond lengths for the pyrazole ring were found to be very close to the experimental X-ray diffraction values. nih.gov
Conformational analysis, another key aspect of molecular modeling, explores the different spatial arrangements of a molecule and their relative energies. The flexible acetic acid side chain and the ethoxy group in (4-Ethoxypyrazol-1-yl)-acetic acid can adopt various conformations, which influences how the molecule interacts with biological targets. Computational methods can map these conformational landscapes to identify low-energy, stable structures that are likely to be biologically relevant.
Quantum Chemical Calculations (e.g., Density Functional Theory) on Pyrazole Derivatives to Understand Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for investigating the electronic properties of pyrazole derivatives. aip.orgaip.org These calculations provide insights into molecular reactivity, stability, and spectroscopic properties by analyzing the distribution of electrons within the molecule.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive. For example, DFT calculations on pyrazole-hydrazone derivatives revealed HOMO-LUMO energy gaps of approximately 4.38 eV and 5.75 eV, indicating differing stabilities between the analogs. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. MEPs illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aip.org This information is critical for understanding and predicting how a molecule will interact with other molecules, such as a receptor binding site.
Furthermore, Mulliken charge analysis can determine the partial charge on each atom in a molecule, offering detailed insights into the electronic structure and potential sites for chemical reactions. aip.org Studies on pyrazole derivatives have used these methods to establish a strong understanding of molecular properties and reactivity. aip.org
Table 1: Theoretical Parameters from DFT Calculations for Pyrazole Derivatives
| Pyrazole Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Pyrazole-hydrazone L1 | B3LYP/6-31G(d,p) | -6.43 | -2.05 | 4.38 | nih.gov |
| Pyrazole-hydrazone L2 | B3LYP/6-31G(d,p) | -6.81 | -1.06 | 5.75 | nih.gov |
Molecular Docking and Dynamics Simulations for Exploring Ligand-Target Intermolecular Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For pyrazolyl acetic acid systems, docking studies can identify key interactions—like hydrogen bonds and hydrophobic or π-π interactions—between the ligand and the amino acid residues in the target's active site. researchgate.netnih.gov
In studies on various pyrazole derivatives, molecular docking has successfully predicted binding affinities and modes. For instance, docking of pyrazole derivatives of usnic acid against the PPARγ agonist active site yielded docking scores ranging from -7.6 to -9.2 kcal/mol, indicating strong potential binding. core.ac.uknih.gov Similarly, docking studies of pyrazole-containing imide derivatives against Heat Shock Protein 90α (Hsp90α) helped to identify it as a potential drug target. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. eurasianjournals.commdpi.com MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the conformational changes and verify the stability of the binding posture identified through docking. core.ac.uknih.govnih.gov This dual approach of docking followed by MD simulation provides a robust framework for evaluating potential ligand-target interactions. eurasianjournals.com
Table 2: Molecular Docking Results for Representative Pyrazole Derivatives
| Pyrazole Derivative | Protein Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Usnic acid-pyrazole derivative 5 | PPARγ | -9.2 | core.ac.uknih.gov |
| Usnic acid-pyrazole derivative 6 | PPARγ | -9.2 | core.ac.uknih.gov |
| Usnic acid-pyrazole derivative 7 | PPARγ | -9.2 | core.ac.uknih.gov |
| Pyrazole-containing imide A2 | Hsp90α | Not specified, identified as potential target | nih.gov |
| Pyrazole-containing imide A4 | Hsp90α | Not specified, identified as potential target | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Potency and Selectivity Profiles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency and selectivity of new, unsynthesized compounds. researchgate.nethilarispublisher.com
Both 2D and 3D-QSAR studies are applied to pyrazole derivatives. shd-pub.org.rs 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), use information from the 3D aligned structures of the molecules to derive steric and electrostatic field descriptors.
For pyrazole analogs, QSAR models have been developed to predict various activities, including anti-inflammatory and acetylcholinesterase inhibitory effects. hilarispublisher.comshd-pub.org.rs These models are validated statistically to ensure their predictive power. A robust QSAR model for 1H-pyrazole-5-carboxylic acid derivatives, for example, showed excellent statistical quality (R²=0.937, Q²=0.913), enabling the reliable prediction of anti-MES (maximal electroshock-induced seizure) activity. researchgate.net The insights from these models guide the modification of chemical structures to enhance desired biological activities. researchgate.net
Table 3: Example of a QSAR Model for Pyrazole Derivatives
| Activity Modeled | Model Type | Statistical Parameter | Value | Reference |
|---|---|---|---|---|
| Anti-MES Activity of 1H-pyrazole-5-carboxylic acid derivatives | MLR | R² (Coefficient of determination) | 0.937 | researchgate.net |
| R²adj (Adjusted R²) | 0.928 | |||
| F-statistic | 104.11 | |||
| R²pred (Predictive R²) | 0.929 | |||
| Q² (Cross-validated R²) | 0.913 |
Virtual Screening and Computational Lead Optimization Strategies in Pyrazole Research
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. core.ac.uknih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening. For pyrazole research, virtual screening can be used to filter vast chemical databases to find novel pyrazole-containing scaffolds with potential therapeutic activity. researchgate.netresearchgate.net
Once a "hit" compound is identified, either through screening or other means, computational lead optimization strategies are employed to refine its structure and improve its pharmacological profile. researchgate.netresearchgate.net This process involves making targeted modifications to the lead molecule to enhance properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. nih.govnih.gov
For example, a study on pyrazole derivatives as potential agents for Chagas disease used a previously identified hit compound to design a library of 44 new analogs. nih.govnih.gov Computational predictions of physicochemical and pharmacokinetic properties, combined with in vitro screening, led to the identification of promising candidates with improved efficacy. nih.govnih.gov Similarly, lead optimization of a 5-phenylpyrazolopyrimidinone compound resulted in a new analog with significantly higher potency against Trypanosoma brucei and better metabolic stability. acs.org These examples highlight the power of computational strategies to guide the efficient evolution of a hit compound into a viable drug candidate. researchgate.netresearchgate.net
Advanced Research Applications of Pyrazolyl Acetic Acid Scaffolds in Chemical Sciences Excluding Clinical Outcomes
Role as Versatile Synthetic Intermediates in Complex Molecule Construction
Pyrazolyl acetic acid scaffolds are highly valued as versatile building blocks in the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the carboxylic acid group, the pyrazole (B372694) ring itself, and potential substituents—allows for a wide range of chemical transformations. The carboxylic acid handle can be readily converted into esters, amides, or other functional groups, while the N1 position of the pyrazole ring is a common site for alkylation or arylation.
The synthesis of these scaffolds often involves multicomponent reactions (MCRs), which are highly efficient processes where multiple starting materials react in a single step to form a complex product. nih.gov For instance, the condensation of β-ketoesters with hydrazine (B178648) derivatives is a classic and adaptable method for forming the pyrazole core. nih.gov Modifications of this approach, such as using substituted hydrazines or various β-dicarbonyl compounds, allow for the creation of a diverse array of pyrazole intermediates. nih.govnih.gov
One key application is in the construction of fused heterocyclic systems. The pyrazolyl acetic acid moiety can be a precursor to pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are of great interest due to their electronic properties. chim.it For example, a pyrazole derivative can be elaborated through a sequence involving Vilsmeier-Haack formylation to introduce an aldehyde group, which then serves as a handle for further cyclization reactions. bookpi.orgmdpi.com This strategic functionalization is crucial for building complex, polycyclic molecules from a relatively simple pyrazole starting material.
The reactivity of the scaffold also allows for its incorporation into larger molecules through coupling reactions. For example, the pyrazole nitrogen can be functionalized, and the acetic acid side chain can be extended or modified to connect to other molecular fragments, leading to the assembly of intricate chemical structures. nih.gov
| Reaction Type | Reagents/Conditions | Resulting Structure | Reference |
| Cyclocondensation | β-dicarbonyl compounds, Hydrazines | Polysubstituted pyrazoles | nih.gov |
| Vilsmeier-Haack | Hydrazone, POCl₃, DMF | 4-Formylpyrazoles | mdpi.com |
| Multicomponent Synthesis | Aldehydes, β-ketoesters, Hydrazines | Highly substituted pyrazoles | beilstein-journals.org |
| Acylation | Acetic Anhydride | N-acylated pyrazoles | globalresearchonline.net |
Development of Diverse Chemical Libraries for High-Throughput Screening in Research
The structural versatility of pyrazolyl acetic acid scaffolds makes them ideal for the generation of chemical libraries. These libraries, containing hundreds or thousands of related but structurally distinct compounds, are essential tools in chemical biology and drug discovery for high-throughput screening (HTS). HTS allows researchers to rapidly test a large number of compounds for a specific activity, such as inhibiting an enzyme or binding to a receptor.
The modular nature of pyrazole synthesis is particularly advantageous for library creation. beilstein-journals.org By systematically varying the components in a multicomponent reaction—for example, using a panel of different aldehydes, β-ketoesters, and hydrazine derivatives—researchers can efficiently generate a large library of pyrazole compounds. tandfonline.com This "pot, atom, and step economy" (PASE) approach is a hallmark of modern synthetic chemistry. nih.gov
The pyrazolyl acetic acid core provides a common framework, while the variable substituents allow for the exploration of a broad chemical space. For instance, libraries of 2-(1H-Pyrazol-1-yl)acetic acids have been synthesized and evaluated for their biological activities. nih.gov The data from screening these libraries helps in understanding structure-activity relationships (SAR), which are crucial for designing compounds with optimized properties. nih.gov The development of pyrazolyl-urea libraries has also attracted significant interest, highlighting the ability to append diverse functionalities to the core scaffold. researchgate.net
| Library Type | Synthetic Strategy | Application | Reference |
| Substituted Pyrano[2,3-c]pyrazoles | Five-component reaction | Screening for antibacterial agents | nih.gov |
| 2-(1H-Pyrazol-1-yl)acetic acids | Varied substitutions on pyrazole core | SAR studies for CRTh2 antagonists | nih.gov |
| Pyrazolyl-s-triazines | One-pot reaction of β-dicarbonyls | Cytotoxicity screening | nih.gov |
| Pyrazolyl-Ureas | Linkage of urea (B33335) to pyrazole nucleus | Screening for kinase inhibitors | researchgate.net |
Fundamental Research into Heterocyclic Compound Reactivity and Reaction Mechanisms
Pyrazolyl acetic acids serve as excellent model systems for fundamental research into the reactivity of heterocyclic compounds. The pyrazole ring itself exhibits interesting electronic properties. It is an aromatic, 6π-electron system with two nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2). chemicalbook.com This arrangement influences the ring's reactivity towards electrophiles and nucleophiles.
Electrophilic substitution, such as halogenation or nitration, typically occurs at the C4 position, which has the highest electron density. globalresearchonline.netchemicalbook.com However, under strongly acidic conditions, protonation leads to a pyrazolium (B1228807) cation, which can alter the preferred site of attack. chemicalbook.com The study of these reactions on substituted pyrazolyl acetic acids provides deeper insight into the electronic effects of different functional groups on the aromatic ring.
The mechanism of pyrazole formation itself is a subject of detailed study. The condensation of unsymmetrical 1,3-diketones with hydrazine can yield a mixture of isomers, and the reaction pathway can be influenced by factors like pH and the nature of the substituents. chemicalbook.com Multicomponent reactions used to synthesize these scaffolds often involve complex mechanistic pathways with several intermediates. tandfonline.com Elucidating these mechanisms, for example by isolating and characterizing intermediates, is a key area of research in organic chemistry. bookpi.org The use of catalysts, such as acetic acid or imidazole, in these syntheses is also studied to understand how they accelerate reaction rates and control selectivity. nih.govacs.org
| Research Focus | Key Findings | Significance | Reference |
| Electrophilic Substitution | C4 is the most vulnerable position for attack. | Predicts regioselectivity in functionalization. | chemicalbook.com |
| Reaction Mechanism | Multicomponent reactions proceed via intermediates like enamines or hydrazones. | Allows for optimization and control of complex syntheses. | beilstein-journals.orgtandfonline.com |
| Catalysis | Acetic acid can act as a catalyst in pyrazole synthesis. | Development of greener and more efficient synthetic methods. | nih.gov |
| Tautomerism | Pyrazole exhibits annular tautomerism, influencing its reactivity. | Essential for understanding the compound's chemical behavior. | globalresearchonline.net |
Exploration as Structural Motifs for the Design of Novel Chemical Entities with Modulated Properties
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. researchgate.net The pyrazolyl acetic acid framework combines this privileged core with a carboxylic acid group, which can act as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with biological macromolecules.
Researchers exploit this scaffold to design novel chemical entities with finely tuned properties. By making systematic structural modifications—such as changing the substituents on the pyrazole ring or altering the linker between the ring and the acid—chemists can modulate properties like binding affinity, selectivity, and physicochemical characteristics.
For example, a series of 2-(1H-Pyrazol-1-yl)acetic acid derivatives were designed and synthesized to explore their structure-activity relationship as antagonists for the CRTh2 receptor. nih.gov This research demonstrated that the pyrazole core could be systematically modified with different substituents to achieve high potency. nih.gov Similarly, the pyrazolone (B3327878) structural motif, a close relative, is widely used to develop new molecules with a range of biological activities. nih.govresearchgate.net The ability to use the pyrazolyl acetic acid scaffold as a starting point for creating hybrid molecules, such as by linking it to a nitric oxide-donating moiety, further expands its utility in designing compounds with novel functional profiles. nih.gov
Emerging Trends and Future Directions in 4 Ethoxypyrazol 1 Yl Acetic Acid Research
Integration of Advanced Synthetic Technologies and Automation in Pyrazole (B372694) Chemistry
The synthesis of pyrazole derivatives is undergoing a significant transformation with the adoption of advanced technologies that promise greater efficiency, safety, and scalability. galchimia.com Flow chemistry, in particular, has emerged as a powerful tool, offering precise control over reaction parameters and enabling the synthesis of pyrazoles under conditions that are often challenging in traditional batch methods. galchimia.commdpi.com This technology facilitates the safe handling of reactive intermediates and can be integrated into multi-step, automated synthesis platforms. nih.govrsc.org
High-throughput screening (HTS) and automated synthesis are also revolutionizing the discovery and optimization of pyrazole-based compounds. chemmethod.comacs.org Automated systems allow for the rapid generation and testing of large libraries of pyrazole derivatives, significantly accelerating the identification of compounds with desired biological activities. researchgate.net For instance, the polymer-assisted solution-phase (PASP) synthesis has been successfully automated for the creation of 1,5-biaryl pyrazole arrays, demonstrating the potential for unattended, combinatorial synthesis with high yield and purity. acs.org These automated platforms often incorporate in-line purification steps, streamlining the entire workflow from synthesis to isolation. acs.org
The convergence of these technologies is enabling the exploration of a wider chemical space for pyrazole derivatives. nih.gov By combining flow chemistry with automated platforms, researchers can efficiently synthesize and screen a diverse range of substituted pyrazoles, including those that were previously difficult to access. galchimia.comnih.gov This integrated approach is not only accelerating the pace of discovery but also providing deeper insights into structure-activity relationships. researchgate.net
Table 1: Advanced Synthetic Technologies in Pyrazole Chemistry
| Technology | Advantages | Representative Applications |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, integration of synthesis and purification. galchimia.commdpi.com | Synthesis of 3,5-disubstituted pyrazoles, copper-catalyzed cycloadditions, two-step synthesis from acetophenones. galchimia.comrsc.orgrsc.org |
| Automated Synthesis | High-throughput screening, rapid library generation, unattended operation, standardization. acs.orgresearchgate.net | Fully automated polymer-assisted solution-phase synthesis of 1,5-biaryl pyrazoles. acs.org |
| High-Throughput Virtual Screening (HTVS) | Cost-effective, accelerates discovery of potential lead compounds, provides insights into binding interactions. chemmethod.com | Identification of novel pyrazole-based enzyme inhibitors. chemmethod.com |
Advanced Spectroscopic and Structural Characterization Techniques for Novel Pyrazole Acetic Acid Derivatives
The comprehensive characterization of novel pyrazole acetic acid derivatives is crucial for understanding their structure, purity, and ultimately, their function. A suite of advanced spectroscopic and analytical techniques is employed to achieve this.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a cornerstone for elucidating the molecular structure of pyrazole derivatives. cdnsciencepub.comchemicalbook.comreddit.com It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of substitution patterns on the pyrazole ring. cdnsciencepub.comresearchgate.net For complex structures, two-dimensional NMR techniques are invaluable.
Mass spectrometry (MS) is another essential tool, used to determine the molecular weight and fragmentation patterns of newly synthesized compounds. derpharmachemica.com This information helps to confirm the identity of the target molecule and can provide clues about its structure.
Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental techniques. researchgate.netsci-hub.se DFT can be used to predict spectroscopic data (like NMR chemical shifts), which can then be compared with experimental results to validate proposed structures. researchgate.netresearchgate.net These computational approaches also offer insights into the electronic properties and reactivity of the molecules. researchgate.net
Table 2: Key Characterization Techniques for Pyrazole Acetic Acid Derivatives
| Technique | Information Provided |
| 1H and 13C NMR Spectroscopy | Detailed structural information, chemical environment of atoms, substitution patterns. cdnsciencepub.comresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, confirmation of molecular formula. derpharmachemica.com |
| X-ray Crystallography | Precise three-dimensional molecular structure, bond lengths, and angles. cdnsciencepub.com |
| Computational Chemistry (DFT) | Prediction of spectroscopic data, insights into electronic structure and reactivity. researchgate.netsci-hub.seresearchgate.net |
| FT-IR and FT-Raman Spectroscopy | Information on functional groups present in the molecule. researchgate.net |
Interdisciplinary Research Approaches for Comprehensive Understanding of Pyrazole Scaffolds
The full potential of pyrazole scaffolds, including (4-Ethoxypyrazol-1-yl)-acetic acid, can only be realized through interdisciplinary research. The inherent versatility of the pyrazole ring makes it a valuable motif in a wide range of scientific fields, from medicine to materials science. rroij.commdpi.com
In medicinal chemistry , pyrazole derivatives are extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. rroij.comglobalresearchonline.netmdpi.com Collaborations between synthetic chemists, pharmacologists, and biochemists are essential to design, synthesize, and evaluate new drug candidates. researchgate.net Computational chemists play a crucial role in this process by using molecular modeling and docking studies to predict how pyrazole derivatives will interact with biological targets, thereby guiding the design of more potent and selective compounds. researchgate.neteurasianjournals.comalfred.edu
The application of pyrazoles extends into materials science , where their unique electronic and photophysical properties are being explored for the development of advanced materials. mdpi.comchim.it For example, pyrazole-containing compounds are being investigated for use in sensors and organic light-emitting diodes (OLEDs). mdpi.com This research requires collaboration between organic chemists, physicists, and materials scientists to synthesize and characterize new materials with tailored properties.
Furthermore, the field of agrochemicals has also benefited from pyrazole chemistry, with the development of pyrazole-based herbicides and fungicides. rroij.com This highlights the need for collaboration with agricultural scientists to identify and optimize compounds with desirable pest control properties.
A truly comprehensive understanding of pyrazole scaffolds necessitates a multidisciplinary approach, integrating expertise from various scientific disciplines to explore their full potential. nih.gov
Unexplored Synthetic Avenues and Novel Derivatization Possibilities for this compound
While established methods for pyrazole synthesis are well-documented, the exploration of novel synthetic routes and derivatization strategies for compounds like this compound remains a fertile ground for research. chim.itmdpi.com The functionalization of the pyrazole core is key to tuning its physicochemical and biological properties. chim.it
One area of interest is the development of more efficient and regioselective methods for introducing substituents at various positions of the pyrazole ring. tandfonline.com This could involve the use of novel catalysts or reaction conditions to control the outcome of synthetic transformations. researchgate.net For instance, multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient construction of complex pyrazole derivatives from simple starting materials in a single step. rsc.orgrsc.org
The acetic acid side chain of this compound offers a handle for further derivatization. This could involve the formation of amides, esters, or other functional groups to create a library of related compounds. These derivatives could then be screened for a variety of biological activities.
Furthermore, exploring reactions that modify the pyrazole ring itself, such as electrophilic or nucleophilic substitution reactions, could lead to the discovery of novel pyrazole scaffolds with unique properties. chim.it Although pyrazoles are generally considered π-excessive and thus more reactive towards electrophiles, the introduction of strong electron-withdrawing groups can facilitate nucleophilic substitution reactions. mdpi.com
Recent advances have also demonstrated the synthesis of pyrazoles from other heterocyclic systems, opening up new avenues for accessing novel pyrazole structures. mdpi.com The development of new pyrazole-forming reactions, such as the condensation of 2-acylaziridines with hydrazine-CO2 salts, also presents exciting opportunities. researchgate.net
The systematic exploration of these unexplored synthetic avenues and derivatization possibilities will be crucial for unlocking the full potential of this compound and its analogues in various applications.
Q & A
Q. How to validate in silico ADMET predictions for this compound?
- Methodological Answer :
- In vitro assays : Caco-2 permeability, microsomal stability (liver S9 fractions), and CYP450 inhibition.
- In vivo PK studies (rodents): Measure plasma half-life, bioavailability, and metabolite profiling (UHPLC-QTOF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
